molecular formula C30H41N3O5 B3968409 1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate

1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3968409
M. Wt: 523.7 g/mol
InChI Key: HXPHSZWFSNDASM-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate, also known as MPPI, is a chemical compound that has been extensively studied in the field of neuroscience for its potential therapeutic applications. MPPI is a piperazine derivative that acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. In

Mechanism of Action

1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors has been implicated in the regulation of mood, anxiety, and cognition, making them potential targets for therapeutic intervention. This compound has been shown to increase serotonin release in the prefrontal cortex and hippocampus, regions of the brain that are involved in mood regulation and cognitive function. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the prefrontal cortex and hippocampus, as well as increase dopamine release in the striatum. This compound has also been shown to increase BDNF levels in the hippocampus, a neurotrophic factor that is involved in neuronal survival and plasticity. These effects suggest that this compound may have neuroprotective and neurotrophic properties, further supporting its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more precise manipulation of these receptor systems. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other serotonin receptor agonists, which may require higher doses to achieve desired effects.

Future Directions

There are several future directions for research on 1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate. One area of interest is its potential therapeutic applications in neuropsychiatric disorders, particularly depression and anxiety. Further studies are needed to determine the efficacy of this compound in these disorders and to identify potential side effects. Another area of interest is the neuroprotective and neurotrophic properties of this compound, which may have implications for the treatment of neurodegenerative disorders. Finally, the development of more potent and selective serotonin receptor agonists may lead to the discovery of new therapeutic targets for neuropsychiatric disorders.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate has been studied extensively in the field of neuroscience for its potential therapeutic applications. Its selectivity for the 5-HT1A and 5-HT2A receptors make it a promising candidate for the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, further supporting its potential therapeutic applications.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O.C2H2O4/c1-32-28-10-6-5-9-27(28)31-21-19-30(20-22-31)26-15-17-29(18-16-26)25-13-11-24(12-14-25)23-7-3-2-4-8-23;3-1(4)2(5)6/h2-10,24-26H,11-22H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPHSZWFSNDASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCC(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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